molecular formula C17H12F3NO5S2 B2801114 Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 899725-30-5

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2801114
CAS No.: 899725-30-5
M. Wt: 431.4
InChI Key: HECUCDOXPRZTOT-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a trifluoromethoxyphenyl group, and a sulfamoyl moiety

Preparation Methods

The synthesis of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate include other benzothiophene derivatives and trifluoromethoxyphenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. For example:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO5S2/c1-25-16(22)14-15(12-4-2-3-5-13(12)27-14)28(23,24)21-10-6-8-11(9-7-10)26-17(18,19)20/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECUCDOXPRZTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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